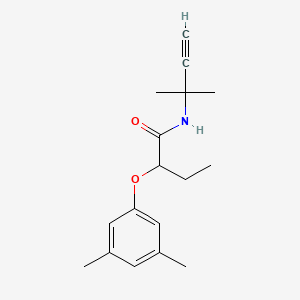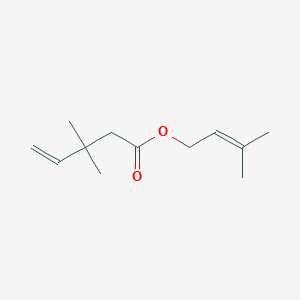![molecular formula C16H15NO3 B14491354 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene CAS No. 63247-30-3](/img/structure/B14491354.png)
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene is a complex organic compound characterized by the presence of a nitro group, a naphthalene ring, and a prop-2-yn-1-yloxy substituent
Vorbereitungsmethoden
The synthesis of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it useful in studying biological interactions and pathways.
Industry: Used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene involves its interaction with molecular targets through its nitro and prop-2-yn-1-yloxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene include:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Shares the nitro and prop-2-yn-1-yloxy groups but has a benzene ring instead of a naphthalene ring.
2-(Prop-2-yn-1-yloxy)naphthalene: Lacks the nitro group but has a similar naphthalene and prop-2-yn-1-yloxy structure.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Eigenschaften
CAS-Nummer |
63247-30-3 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
1-(2-nitro-1-prop-2-ynoxypropyl)naphthalene |
InChI |
InChI=1S/C16H15NO3/c1-3-11-20-16(12(2)17(18)19)15-10-6-8-13-7-4-5-9-14(13)15/h1,4-10,12,16H,11H2,2H3 |
InChI-Schlüssel |
PXGXWGRONFMRPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC2=CC=CC=C21)OCC#C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


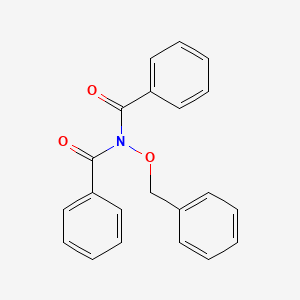
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
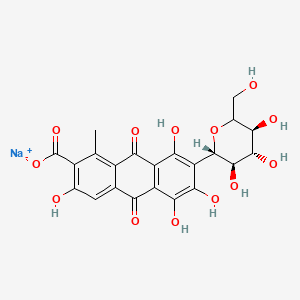
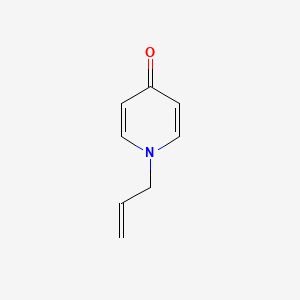
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)

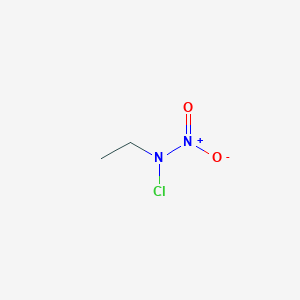
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
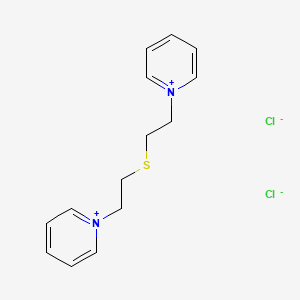
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
